

A Comparative Guide to ALKBH5 Inhibitors: DDO-02267 Versus TD19

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	DDO-02267	
Cat. No.:	B15574467	Get Quote

For Researchers, Scientists, and Drug Development Professionals

The reversible N6-methyladenosine (m6A) modification of mRNA, regulated by methyltransferases and demethylases, has emerged as a critical player in gene expression and cellular fate. The m6A demethylase ALKBH5 is a key "eraser" in this process and has been identified as a promising therapeutic target in various diseases, particularly in cancer. This guide provides a detailed comparison of two notable covalent inhibitors of ALKBH5: **DDO-02267** and TD19, summarizing their biochemical and cellular activities based on available experimental data.

At a Glance: Key Quantitative Data

Parameter	DDO-02267	TD19
Mechanism of Action	Covalent Inhibitor	Covalent Inhibitor
Binding Site	Lys132	C100 and C267
Biochemical IC50	0.49 μM[1]	1.5-3 μM[2]
Selectivity	Selective for ALKBH5[3][4]	Selective over FTO and ALKBH3[2]
Cellular IC50 (AML)	Not explicitly reported	MOLM13: 9.5 μM, NB4: 15.1 μM[5]
Cellular IC50 (Glioblastoma)	Not explicitly reported	U87: 7.2 μM, A172: 22.3 μM[5]



Mechanism of Action and Biochemical Profile

Both **DDO-02267** and TD19 are covalent inhibitors that achieve their potency and selectivity by forming a stable bond with specific residues within the ALKBH5 active site. However, their molecular targets and reported biochemical potencies differ.

DDO-02267 is a salicylaldehyde-based compound designed to target a lysine residue.[3] It specifically forms a covalent bond with Lys132 of ALKBH5, a residue that is not conserved among other ALKB family members, contributing to its selectivity.[3][4] In biochemical assays, **DDO-02267** exhibits a potent inhibitory concentration (IC50) of 0.49 μ M.[1]

TD19, on the other hand, employs a targeted covalent inhibition strategy to modify cysteine residues.[6][7] It irreversibly binds to C100 and C267 in the vicinity of the ALKBH5 catalytic center.[2][7] This modification prevents the binding of m6A-containing RNA to the enzyme.[2][8] TD19 demonstrates high selectivity for ALKBH5, with no significant inhibition of FTO and ALKBH3 even at concentrations up to 100 μ M.[2] Its biochemical IC50 is reported to be in the range of 1.5-3 μ M.[2]

Cellular Activity and Therapeutic Potential

Both inhibitors have demonstrated anti-cancer efficacy in preclinical studies, particularly in acute myeloid leukemia (AML) and glioblastoma.

DDO-02267 has been shown to increase global m6A levels in AML cells and specifically targets the ALKBH5-AXL signaling axis.[3][4] The AXL receptor tyrosine kinase is a key driver of cancer progression and therapy resistance. By inhibiting ALKBH5, **DDO-02267** is proposed to destabilize AXL mRNA, leading to reduced AXL expression and downstream signaling, thereby impeding AML cell survival and proliferation.

TD19 has shown promising anti-cancer effects in both AML and glioblastoma cell lines.[2][8] It exhibits dose-dependent inhibition of cell viability with IC50 values of 9.5 μ M in MOLM13 cells and 7.2 μ M in U87 glioblastoma cells.[2] The inhibition of ALKBH5 by TD19 leads to an increase in cellular m6A levels, which can alter the expression of oncogenes and tumor suppressor genes, ultimately inducing apoptosis and inhibiting cancer cell growth.[8]

Signaling Pathway: The ALKBH5-AXL Axis in AML



The ALKBH5-AXL signaling pathway plays a crucial role in the survival and self-renewal of leukemia stem cells (LSCs) in AML. Understanding this pathway provides context for the mechanism of action of ALKBH5 inhibitors.



Click to download full resolution via product page

The ALKBH5-AXL signaling cascade in AML.



Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments cited in the evaluation of ALKBH5 inhibitors.

ALKBH5 Enzymatic Assay (m6A Demethylation)

This assay quantifies the ability of an inhibitor to block the demethylase activity of ALKBH5 on an m6A-containing RNA substrate.

Workflow:

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. texaschildrens.org [texaschildrens.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cell Viability Assays Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Post-translational modification of RNA m6A demethylase ALKBH5 regulates ROS-induced DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. A covalent compound selectively inhibits RNA demethylase ALKBH5 rather than FTO -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to ALKBH5 Inhibitors: DDO-02267 Versus TD19]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15574467#ddo-02267-versus-other-alkbh5-inhibitors-like-td19]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com